Azido-PEG1-CH2CO2H
Overview
Description
Azido-PEG1-CH2CO2H is a PEG derivative containing an azide group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The azide group in Azido-PEG1-CH2CO2H can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis
Azido-PEG1-CH2CO2H has a molecular weight of 145.1 g/mol and a molecular formula of C4H7N3O3 .Chemical Reactions Analysis
Azido-PEG1-CH2CO2H can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
Azido-PEG1-CH2CO2H is a PEG derivative containing an azide group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .Scientific Research Applications
Dynamic Surface Coating for Cell Adhesion and Migration : Azido-[polylysine-g-PEG], a cell-repellent compound, has been used to create substrates that dynamically control cell adhesion. This technique enables applications like tissue motility assays and patterned coculturing, demonstrating its potential in cell biology research (van Dongen et al., 2013).
PEGylation of Proteins for Therapeutic Applications : A PEGylation methodology involving azido groups has been developed for site-specific incorporation of para-azidophenylalanine into proteins. This strategy is useful for creating selectively PEGylated proteins, which can have significant implications in therapeutic applications (Deiters et al., 2004).
Synthesis of Azido-Terminated Heterobifunctional PEG : New derivatives of poly(ethylene glycol) (PEG) with azido terminations have been synthesized. These derivatives are useful for "click" conjugation, showcasing the adaptability of azido-PEG compounds in creating ligands and other molecular structures (Hiki & Kataoka, 2007).
Quantification of Azide Incorporation in PEG Polymers : A study has focused on the quantification of azide groups in PEG polymers, which is essential for their effective use in conjugation chemistry and drug delivery. This research helps in better understanding and utilizing PEG azides in various applications (Semple et al., 2016).
Microwave-Assisted Click Chemistry for Functionalized Copolymers : Utilizing azido-polymers in microwave-assisted click chemistry has shown potential in drug delivery. This method facilitates the development of biodegradable polymers for conjugating drugs, expanding the applications of azido-PEG compounds in medicinal chemistry (Hu et al., 2013).
Vibrational Signaling Along PEG Chain : A study on azido-PEG-succinimide ester oligomers revealed that vibrational energy can propagate along the PEG chain. This finding could lead to new strategies in molecular electronics and biochemistry (Lin & Rubtsov, 2012).
Bioconjugation via Click Chemistry : Azido-containing amphiphilic copolymers have been used for bioconjugation through in situ click chemistry. This application is significant in creating functional interfaces for various biomedical applications (Wang et al., 2009).
Safety And Hazards
Azido-PEG1-CH2CO2H is toxic and contains a pharmaceutically active ingredient . It is moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to skin, risk of serious damages to eyes, toxic; danger of serious damage to health by prolonged exposure, possible risk of impaired fertility, possible risk of harm to unborn child .
Future Directions
properties
IUPAC Name |
2-(2-azidoethoxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O3/c5-7-6-1-2-10-3-4(8)9/h1-3H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USTXYASKHZDVMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(=O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG1-CH2CO2H |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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